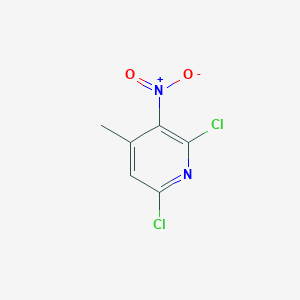

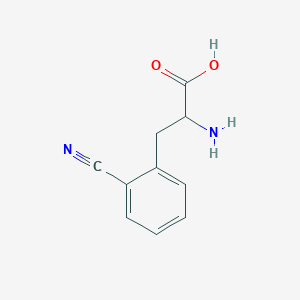

![molecular formula C9H5NO4S B1321552 4-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 19995-46-1](/img/structure/B1321552.png)

4-Nitrobenzo[b]thiophene-2-carboxylic acid

Descripción general

Descripción

4-Nitrobenzo[b]thiophene-2-carboxylic acid is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a nitro group and a carboxylic acid group in the compound suggests that it has potential for various chemical reactions and could serve as an intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives has been explored in several studies. For instance, the cyclocondensation of 2,4,6-trinitrobenzonitrile with esters of thioglycolic acid leads to the formation of 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates, which can undergo nucleophilic substitution reactions at the 4-nitro group . Another study describes the synthesis of N-substituted indole-2-thiols and benzo[b]thiophene derivatives through the reaction of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with nucleophiles, demonstrating the reactivity of nitro-substituted benzo[b]thiophene compounds .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is influenced by the substituents attached to the aromatic system. The presence of an amino group in 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates has been found to increase the reactivity of the 4-nitro group due to a twist in the group's orientation, as indicated by quantum chemical calculations . This suggests that the molecular structure of 4-nitrobenzo[b]thiophene-2-carboxylic acid could also exhibit unique electronic and steric characteristics that affect its reactivity.

Chemical Reactions Analysis

The chemical reactivity of benzo[b]thiophene derivatives, including nitration reactions, has been extensively studied. Nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, indicating that the nitro group can be introduced at various positions on the aromatic ring . Additionally, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines leads to aromatic nucleophilic substitution and rearrangement, forming N-substituted amino-nitrobenzo[b]thiophenes . These studies highlight the diverse chemical behavior of nitro-substituted benzo[b]thiophene compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-nitrobenzo[b]thiophene-2-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The introduction of electron-withdrawing groups like nitro and carboxylic acid is likely to affect the acidity, solubility, and stability of the compound. The presence of these functional groups also suggests that the compound could participate in a variety of chemical reactions, such as esterification, amidation, and further substitution reactions, which are common for carboxylic acids and nitro compounds .

Aplicaciones Científicas De Investigación

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of benzo[b]thiophene-diaryl urea derivatives were designed and synthesized as potential anticancer agents . The in vitro antiproliferative activities of all target compounds were evaluated against HT-29 and A549 cancer cell lines .

- Methods of Application : The key intermediate nitrobenzo[b]thiophene-2-carboxylic acid was obtained by recrystallization from ethanol . This was then used in the synthesis of the target compounds .

- Results : Three compounds exhibited antiproliferative activities on both cell lines comparable to that of the positive reference drug sorafenib . Notably, one compound demonstrated the highest activity with IC 50 values of 5.91 and 14.64 μM on HT-29 and A549 cells, respectively . It also induced apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

Synthesis of Thiophene Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Production of Suprofen

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .

- Methods of Application : Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

- Results : Suprofen is known as a nonsteroidal anti-inflammatory drug .

Fabrication of Conducting Polymer/CNTs Composites

- Scientific Field : Material Science

- Application Summary : Thianaphthene-2-carboxylic acid may be used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites thin films .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not specified in the source .

Production of Organic Semiconductors

- Scientific Field : Material Science

- Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not specified in the source .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

- Scientific Field : Electronics

- Application Summary : Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

4-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4S/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSZLRCSIQTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622620 | |

| Record name | 4-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzo[b]thiophene-2-carboxylic acid | |

CAS RN |

19995-46-1 | |

| Record name | 4-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

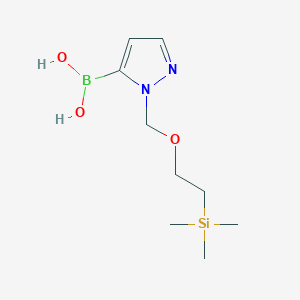

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

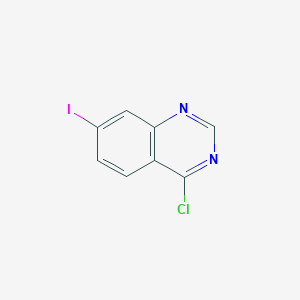

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

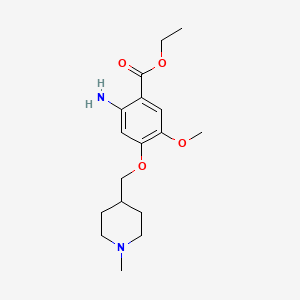

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)